

colistin methanesulfonate sodium salt chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to Colistin Methanesulfonate Sodium Salt

Colistin methanesulfonate (CMS) sodium salt is a crucial last-resort antibiotic for treating severe infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals. CMS is an inactive prodrug that is converted in vivo to its active form, colistin.[1]
[2]

Chemical Structure

Colistin methanesulfonate sodium salt is a semi-synthetic derivative of colistin, a polypeptide antibiotic produced by the bacterium *Paenibacillus polymyxa*. [3] Colistin itself is a mixture of two main components, colistin A and colistin B. CMS is produced by the reaction of colistin with formaldehyde and sodium bisulfite, which results in the addition of sulfomethyl groups to the primary amine groups of colistin. [2] This modification renders the molecule less toxic than colistin when administered parenterally. [2] In aqueous solutions, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives, as well as the active colistin. [2]

The general structure involves a cyclic polypeptide of ten amino acids, with a fatty acid tail. The methanesulfonation occurs at the five primary amine groups of the L- α,γ -diaminobutyric acid (DAB) residues.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of **colistin methanesulfonate sodium salt** is presented below.

Property	Value	Reference
CAS Number	8068-28-8	[1][3]
Molecular Formula	C ₅₈ H ₁₀₅ N ₁₆ O ₂₈ S ₅ ·5Na (for Colistin A derivative)	[1]
Molecular Weight	~1749.8 g/mol (for Colistin A derivative)	[1]
Appearance	White to faintly beige powder	[3]
Melting Point	>228°C (decomposes)	[3]
Solubility	Freely soluble in water (≥ 53.9 mg/mL); insoluble in ethanol and DMSO.	[1][3]
Storage Temperature	2-8°C	[3][4]
pH (10 mg/mL in H ₂ O)	6.0 - 8.0	[3]
Antimicrobial Spectrum	Gram-negative bacteria, including <i>Pseudomonas aeruginosa</i> , <i>Acinetobacter baumannii</i> , and <i>Klebsiella pneumoniae</i> .	[2][5]

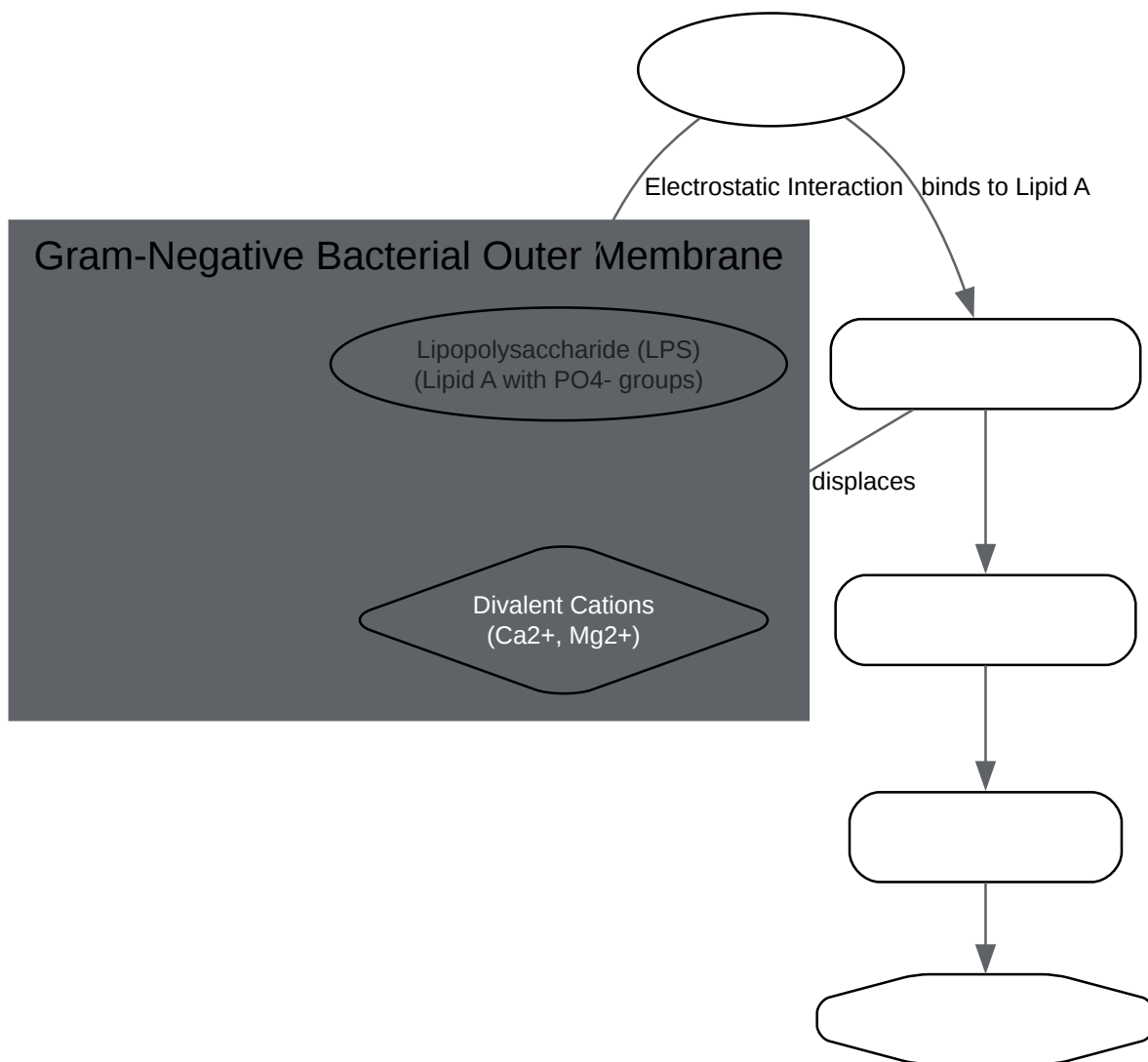
Mechanism of Action

Colistin methanesulfonate sodium salt is an inactive prodrug that requires in vivo hydrolysis to convert to the active antibiotic, colistin.[1][2] The mechanism of action of colistin is a multi-

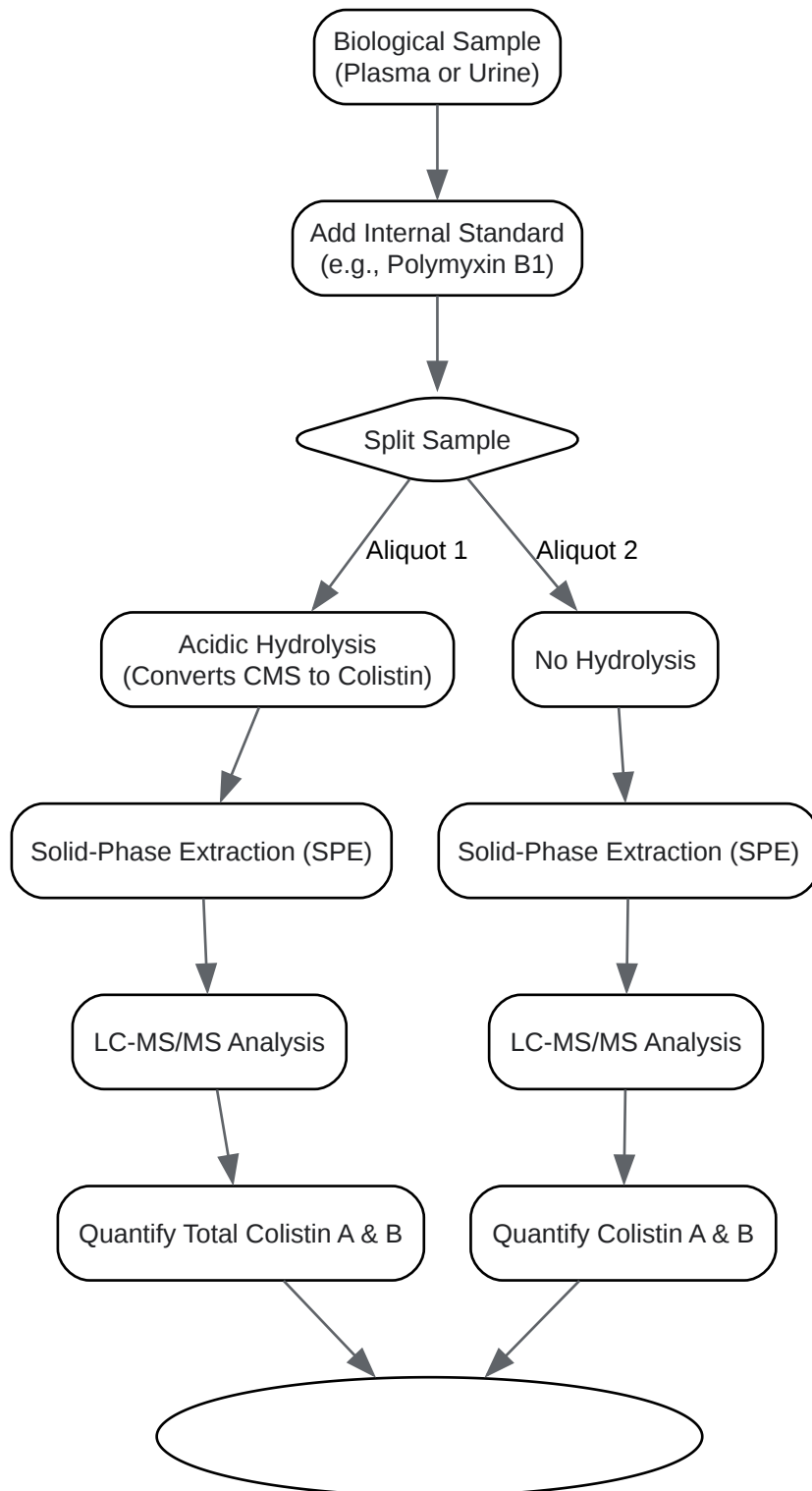
step process targeting the outer membrane of Gram-negative bacteria.

- **Electrostatic Interaction:** The polycationic colistin molecule, specifically the positively charged L- α , γ -diaminobutyric acid residues, interacts with the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of the outer bacterial membrane.[\[6\]](#)
- **Displacement of Divalent Cations:** This interaction leads to the competitive displacement of divalent cations (Ca^{2+} and Mg^{2+}) that normally stabilize the LPS structure.[\[2\]](#)
- **Membrane Destabilization:** The displacement of these cations disrupts the integrity of the outer membrane, increasing its permeability.[\[2\]](#)[\[6\]](#)
- **Cell Lysis:** The disruption of the membrane leads to leakage of intracellular contents, ultimately resulting in bacterial cell death.[\[2\]](#)[\[6\]](#) This action is bactericidal.[\[2\]](#)

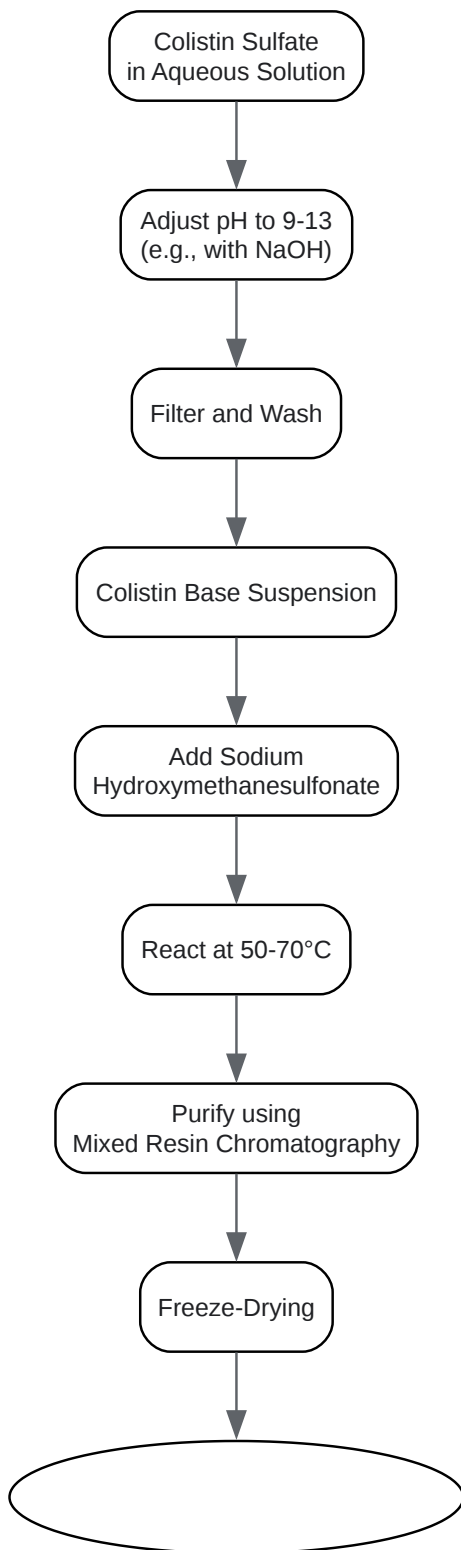
Mechanism of Action of Colistin



LC-MS/MS Quantification Workflow



Synthesis of Colistin Methanesulfonate Sodium

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